![molecular formula C22H15NO3 B14743720 Benzoic acid, 4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]- CAS No. 4763-79-5](/img/structure/B14743720.png)
Benzoic acid, 4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]- is a complex organic compound characterized by its unique structure, which includes a benzoic acid moiety and a benzoxazole ring. This compound is notable for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]- typically involves the reaction of 2-aminophenol with aldehydes under various conditions. One common method includes the use of nanocatalysts, metal catalysts, and ionic liquid catalysts to facilitate the reaction . For instance, a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) can be used in water under reflux conditions to achieve high yields .
Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques, utilizing efficient catalytic systems to ensure high yield and purity. The use of green chemistry principles, such as aqueous medium reactions and reusable catalysts, is also becoming increasingly common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: Benzoic acid, 4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple functional groups within the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions, reducing agents such as sodium borohydride (NaBH4) for reduction reactions, and halogenating agents for substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .
Applications De Recherche Scientifique
Benzoic acid, 4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]- has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds. In biology and medicine, it is studied for its potential antimicrobial, antifungal, and anticancer properties . Additionally, this compound is used in the development of fluorescent dyes for imaging and diagnostic purposes .
Mécanisme D'action
The mechanism of action of benzoic acid, 4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]- involves its interaction with specific molecular targets and pathways. The benzoxazole ring is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact pathways involved can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds include other benzoxazole derivatives and benzoic acid derivatives. Examples include benzoic acid, 4-[2-(2-benzoxazolyl)ethenyl]- and benzoic acid, 4-(phenylazo)- .
Uniqueness: What sets benzoic acid, 4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]- apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
4763-79-5 |
|---|---|
Formule moléculaire |
C22H15NO3 |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
4-[(E)-2-[4-(1,3-benzoxazol-2-yl)phenyl]ethenyl]benzoic acid |
InChI |
InChI=1S/C22H15NO3/c24-22(25)18-13-9-16(10-14-18)6-5-15-7-11-17(12-8-15)21-23-19-3-1-2-4-20(19)26-21/h1-14H,(H,24,25)/b6-5+ |
Clé InChI |
LKYXNMIEWBYPGZ-AATRIKPKSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)C(=O)O |
SMILES canonique |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-4H-[1]benzopyrano[3,4-d][1,3]oxazol-4-one](/img/structure/B14743652.png)
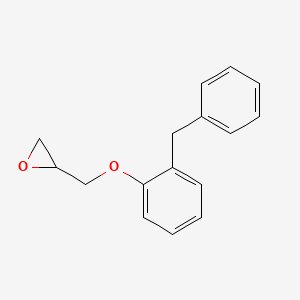

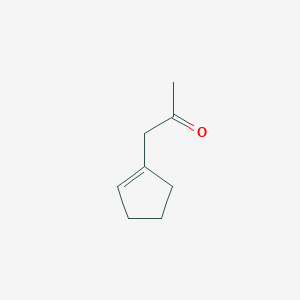
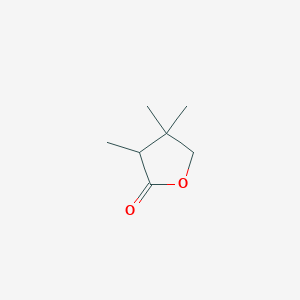
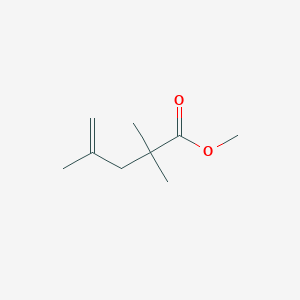

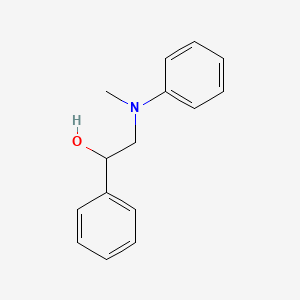
![Dibenzo[c,m]pentaphene](/img/structure/B14743688.png)
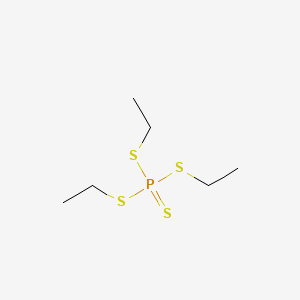
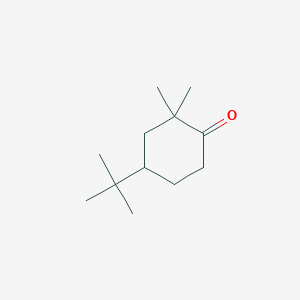
![[Acetyloxy-(6-chloro-1,3-benzodioxol-5-yl)methyl] acetate](/img/structure/B14743703.png)

